3-Bromocinnamic acid

Catalog No.
S1539855
CAS No.
32862-97-8
M.F
C9H7BrO2
M. Wt
227.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromocinnamic acid

CAS Number

32862-97-8

Product Name

3-Bromocinnamic acid

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enoic acid

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+

InChI Key

YEMUSDCFQUBPAL-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)O

Solubility

0.00 M

Synonyms

3-bromocinnamic acid, 3-bromocinnamic acid, (E)-isomer, 3-bromocinnamic acid, monoacid, 3-bromocinnamic acid, silver (+1) salt, meta-bromocinnamic acid

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)O
  • Antimicrobial Activity

    Some studies have explored the potential of 3-BrCA and its derivatives as antimicrobial agents. A 2010 study published in Molecules found that 3-BrCA exhibited moderate antibacterial activity against certain strains of Staphylococcus aureus and Escherichia coli []. Further research is needed to determine the effectiveness of 3-BrCA against a broader range of microbes and to understand its mechanism of action.

  • Antioxidant Properties

    There is limited research on the antioxidant properties of 3-BrCA itself. However, cinnamic acid, the non-brominated analogue of 3-BrCA, has been shown to possess antioxidant activity []. This suggests that 3-BrCA may also have antioxidant properties, but further studies are needed to confirm this.

  • Precursor in Organic Synthesis

    3-BrCA can be a valuable intermediate in the synthesis of more complex organic molecules. Due to the presence of the bromine atom and the carboxylic acid group, 3-BrCA can participate in various chemical reactions, allowing for the creation of diverse functional groups. For example, a study published in the Journal of the Brazilian Chemical Society in 2003 describes the use of 3-BrCA in the synthesis of novel heterocyclic compounds [].

3-Bromocinnamic acid is an organic compound characterized by the molecular formula C9H7BrO2C_9H_7BrO_2. It is a derivative of cinnamic acid, specifically defined by the presence of a bromine atom at the third position of its benzene ring. The compound typically appears as a crystalline powder, which can range in color from white to light yellow. Its structure consists of a phenyl group attached to a propenoic acid moiety, making it an important compound in organic chemistry due to its reactivity and potential applications in various fields.

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as 3-bromo-4-hydroxycinnamic acid.
  • Reduction: The double bond in the propenoic acid portion can be reduced, yielding compounds like 3-bromo-3-phenylpropanoic acid.
  • Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, catalytic hydrogenation with palladium on carbon for reduction, and nucleophiles such as amines or thiols for substitution.

Research indicates that 3-bromocinnamic acid exhibits various biological activities. It has been studied for its potential as an enzyme inhibitor, affecting biochemical pathways by binding to active sites of specific enzymes. Additionally, it serves as a metabolite of cinromide, suggesting its involvement in metabolic pathways related to drug metabolism and efficacy . Its unique structure may also influence its interactions with biomolecules, although the precise molecular mechanisms remain under investigation.

3-Bromocinnamic acid can be synthesized through multiple methods:

  • Bromination of Cinnamic Acid: This method involves the direct bromination of cinnamic acid using bromine or a brominating agent under acidic conditions.
  • Coupling Reactions: A more sophisticated approach involves the reaction of 3-bromoiodobenzene with acrylic acid using a palladium catalyst. This method is particularly useful for achieving high yields and purity in industrial settings .
  • Methyl Ester Synthesis: Another route includes synthesizing the methyl ester derivative from 1-bromo-3-iodobenzene and acrylic acid methyl ester under controlled conditions .

3-Bromocinnamic acid finds utility across several domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is employed in studies focused on enzyme inhibition and protein interactions.
  • Pharmaceutical Development: Its potential as a precursor for pharmaceutical compounds has been explored, particularly in drug design and development.
  • Material Science: The compound has applications in producing specialty chemicals and materials that can respond to light or other stimuli .

Studies on 3-bromocinnamic acid have highlighted its interaction with various molecular targets. The presence of the bromine atom and the carboxylic acid group significantly influences its reactivity and binding affinity towards enzymes. Research suggests that these interactions can modulate biochemical pathways, making it a valuable compound for further exploration in medicinal chemistry and biochemistry .

Several compounds are structurally similar to 3-bromocinnamic acid, each possessing unique properties due to variations in their substituents:

Compound NameStructure CharacteristicsUnique Properties
4-Bromocinnamic AcidBromine at the para positionDifferent steric effects affecting reactivity
2-Bromocinnamic AcidBromine at the ortho positionInfluences molecular interactions differently
Cinnamic AcidNo halogen substituentServes as a baseline for comparison
4-Fluorocinnamic AcidFluorine instead of bromine at para positionDifferent electronic properties due to fluorine
3-Iodocinnamic AcidIodine at the third positionHeavier halogen may affect stability and reactivity

The unique positioning of the bromine atom in 3-bromocinnamic acid differentiates it from these compounds, influencing its chemical behavior and applications in synthesis and biological activity .

XLogP3

2.6

Melting Point

178.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32862-97-8

Wikipedia

(E)-3-(3-bromophenyl)prop-2-enoic acid

General Manufacturing Information

2-Propenoic acid, 3-(3-bromophenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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